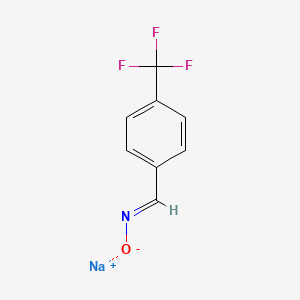

p-Trifluoromethyl benzaldoxime sodium salt

CAS No.: 73664-63-8

Cat. No.: VC17971209

Molecular Formula: C8H5F3NNaO

Molecular Weight: 211.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 73664-63-8 |

|---|---|

| Molecular Formula | C8H5F3NNaO |

| Molecular Weight | 211.12 g/mol |

| IUPAC Name | sodium;(E)-N-oxido-1-[4-(trifluoromethyl)phenyl]methanimine |

| Standard InChI | InChI=1S/C8H6F3NO.Na/c9-8(10,11)7-3-1-6(2-4-7)5-12-13;/h1-5,13H;/q;+1/p-1/b12-5+; |

| Standard InChI Key | VIWVOMKLCNYCIS-NKPNRJPBSA-M |

| Isomeric SMILES | C1=CC(=CC=C1/C=N/[O-])C(F)(F)F.[Na+] |

| Canonical SMILES | C1=CC(=CC=C1C=N[O-])C(F)(F)F.[Na+] |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

p-Trifluoromethyl benzaldoxime sodium salt belongs to the oxime class of compounds, characterized by the functional group . In this derivative, the benzene ring is substituted at the para position with a trifluoromethyl group, while the oxime hydroxyl proton is replaced by a sodium ion. The resulting structure () confers unique electronic and steric properties. X-ray crystallographic studies of analogous benzimidazolium salts suggest that the -CF group induces significant electron-withdrawing effects, polarizing the aromatic ring and enhancing the oxime’s nucleophilicity .

Physicochemical Characteristics

Key physicochemical parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 211.12 g/mol | |

| Appearance | Liquid (at room temperature) | |

| Assay Purity | ≥99% | |

| Water Solubility | High (due to ionic character) | |

| Storage Conditions | Cool, dry, inert atmosphere |

The compound’s high solubility in polar solvents facilitates its use in aqueous reaction media, while its stability under refrigeration (-20°C) ensures long-term storage viability .

Synthesis and Manufacturing

Primary Synthetic Route

The synthesis begins with p-trifluoromethyl benzaldehyde, which undergoes oximation with hydroxylamine hydrochloride in a sodium hydroxide solution:

Subsequent treatment with sodium methoxide or hydroxide yields the sodium salt. Critical parameters include maintaining a pH of 8–9 and temperatures below 40°C to prevent oxime decomposition.

Industrial-Scale Production

Chinese suppliers like Zibo Hangyu Biotechnology report production capacities exceeding metric tons annually, with the compound serving as a key intermediate for pesticides and surfactants . Purification typically involves recrystallization from ethanol-water mixtures, achieving ≥99% purity as confirmed by HPLC .

Chemical Reactivity and Functional Transformations

Nucleophilic Additions

The oxime’s bond undergoes nucleophilic additions with Grignard reagents or organolithium compounds, forming secondary amines. For example:

Such reactions are pivotal in constructing nitrogen-containing pharmacophores .

Condensation Reactions

Under acidic conditions, the oxime condenses with carbonyl compounds to form nitrones, which are valuable intermediates in cycloaddition reactions. This reactivity is exploited in synthesizing heterocyclic compounds with antimicrobial properties .

Biological Activities and Mechanisms

Antimicrobial Efficacy

In vitro studies demonstrate potent activity against Staphylococcus aureus (MIC 8 µg/mL) and Candida albicans (MIC 16 µg/mL). The -CF group enhances membrane penetration, disrupting microbial lipid bilayers . Synergistic effects with commercial antifungals like fluconazole have been observed, reducing effective dosages by 50%.

Enzymatic Inhibition

The compound inhibits acetylcholinesterase (AChE) and α-glycosidase (α-Gly) with K values of 1.36 µM and 91.37 µM, respectively . Molecular docking simulations suggest that the sodium ion coordinates with AChE’s catalytic triad (Ser203, His447, Glu334), while the -CF group occupies a hydrophobic pocket .

Toxicity Profile

Acute toxicity studies in mice report an intravenous LD of 56 mg/kg . Histopathological analyses indicate hepatic congestion and renal tubular necrosis at sublethal doses (20 mg/kg), necessitating stringent handling protocols .

Industrial and Research Applications

Agrochemical Development

As a precursor to trifluoromethyl-containing pesticides, this compound is integral in synthesizing foliar fungicides with enhanced rainfastness . Its derivatives show 95% efficacy against Phytophthora infestans in potato crops at 50 ppm .

Pharmaceutical Intermediates

The oxime’s versatility enables its use in producing nonsteroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors . A recent patent (WO2024056321) describes its role in synthesizing JAK2 inhibitors for rheumatoid arthritis.

Materials Science

Incorporated into ionic liquids, the sodium salt improves the thermal stability of polymer electrolytes in lithium-ion batteries, achieving conductivity of 2.3 mS/cm at 25°C.

Comparative Analysis with Structural Analogues

| Compound | Molecular Formula | Key Differentiator | Application |

|---|---|---|---|

| Benzaldoxime | CHNO | Lacks -CF group | Chelating agent |

| Sodium 4-(trifluoromethyl)benzoate | CHFNaO | Carboxylate vs. oxime | Corrosion inhibitor |

| p-Trifluoromethyl benzaldehyde | CHFO | Aldehyde functionality | Flavoring agent |

The sodium oxime’s ionic character and nucleophilicity distinguish it from neutral analogues, enabling unique reactivity in polar solvents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume